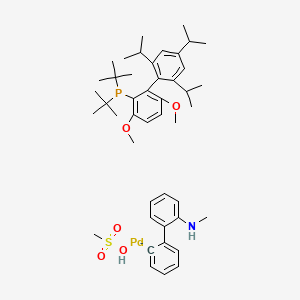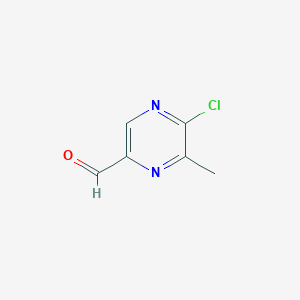![molecular formula C7H6N2S B13912988 1H-pyrrolo[2,3-b]pyridine-4-thiol](/img/structure/B13912988.png)
1H-pyrrolo[2,3-b]pyridine-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-pyrrolo[2,3-b]pyridine-4-thiol is a heterocyclic compound that belongs to the pyridine family It is characterized by a fused pyrrole and pyridine ring system with a thiol group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-pyrrolo[2,3-b]pyridine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures . Another approach includes the use of Mannich bases, where the pyridine ring undergoes substitution reactions predominantly at the 3-position .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. specific industrial methods are not widely documented in the literature.
Analyse Chemischer Reaktionen
Types of Reactions
1H-pyrrolo[2,3-b]pyridine-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the 3-position of the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Substituted pyrrolo[2,3-b]pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
1H-pyrrolo[2,3-b]pyridine-4-thiol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential as a therapeutic agent due to its ability to inhibit specific enzymes and receptors.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-4-thiol involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs) by binding to the active site and preventing the phosphorylation of downstream signaling molecules . This inhibition can lead to the suppression of cell proliferation and migration, making it a potential candidate for cancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Lacks the thiol group but shares the core structure.
1H-pyrazolo[3,4-b]pyridine: Contains a pyrazole ring fused to the pyridine ring.
1H-pyrrolo[3,4-c]pyridine: Another isomer with a different ring fusion pattern.
Uniqueness
1H-pyrrolo[2,3-b]pyridine-4-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets and enables the compound to undergo unique chemical transformations compared to its analogs .
Eigenschaften
Molekularformel |
C7H6N2S |
|---|---|
Molekulargewicht |
150.20 g/mol |
IUPAC-Name |
1,7-dihydropyrrolo[2,3-b]pyridine-4-thione |
InChI |
InChI=1S/C7H6N2S/c10-6-2-4-9-7-5(6)1-3-8-7/h1-4H,(H2,8,9,10) |
InChI-Schlüssel |
GLDRFUJFSNNWIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=C1C(=S)C=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-(1,3-Dioxolan-2-yl)-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B13912911.png)
![6-Isopropyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;dihydrochloride](/img/structure/B13912912.png)
![[(2S)-3-[2-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl-[(2S)-1-[[(2R)-5-amino-2-[[(2S)-2-aminopropanoyl]amino]-5-oxopentanoyl]amino]-1-oxopropan-2-yl]amino]-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13912921.png)
![(4S)-2-oxa-8-azaspiro[4.5]decan-4-ol;hydrochloride](/img/structure/B13912926.png)


![2,6-difluoro-4-[(E)-3-methoxy-3-oxo-prop-1-enyl]benzoic acid](/img/structure/B13912938.png)







